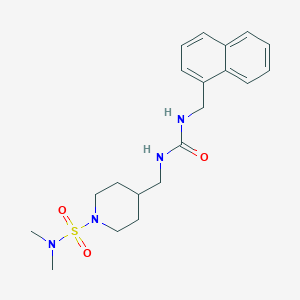

N,N-dimethyl-4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-sulfonamide, also known as DMNPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMNPSP is a sulfonamide-based compound that has been synthesized using various methods.

科学的研究の応用

Microwave-Assisted Synthesis in Medicinal Chemistry

- A study focused on the microwave-assisted synthesis of a similar compound, B-355252, which is used to enhance nerve growth factor's ability to stimulate neurite outgrowths, indicating potential applications in neurobiology and drug development (Williams et al., 2010).

Fluorescent Probe Technique in Biochemistry

- Another research employed N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe. This compound has minimal fluorescence in water but fluoresces strongly when bound to protein, which is useful in studying protein interactions and dynamics (Jun et al., 1971).

Magnetic Anisotropy in Materials Science

- Research on cobalt(ii)-sulfonamide complexes, which involves systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand, demonstrates applications in materials science, particularly in understanding magnetic properties at the molecular level (Wu et al., 2019).

Radioligand Binding Assays in Pharmacology

- A study on the methyl substitution on the piperidine ring of certain derivatives showed potential in exploring sigma-subtype affinities and selectivities, which is crucial in the development of new pharmacological agents (Berardi et al., 2005).

Molecular Imaging and Blood Clotting

- The compound NST732, a member of the ApoSense family, demonstrates applications in molecular imaging and blood clotting, particularly for monitoring antiapoptotic drug treatments (Basuli et al., 2012).

PET Imaging in Cancer Research

- Carbon-11 labeled naphthalene-sulfonamides were synthesized for potential PET imaging of human CCR8, indicating its application in cancer research and diagnostics (Wang et al., 2008).

Enzyme Inhibition in Drug Development

- The study of various sulfonamides derived from dagenan chloride as lipoxygenase and α-glucosidase inhibitors shows promise in developing new anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

作用機序

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to predict its exact targets.

Mode of Action

The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as agonists, antagonists, or modulators of their target proteins, depending on the specific context .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Piperidine derivatives can influence a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can influence its absorption, distribution, metabolism, and excretion (ADME). Piperidine derivatives, for example, are often well-absorbed due to their ability to form hydrogen bonds while remaining relatively lipophilic .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .

特性

IUPAC Name |

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S/c1-23(2)28(26,27)24-12-10-16(11-13-24)14-21-20(25)22-15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16H,10-15H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHVHHHUJXATFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2680337.png)

![2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680338.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2680339.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680342.png)

![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-3-ethylthiophene-2-carboxamide](/img/structure/B2680348.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2680351.png)